(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a cyclopropoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopropoxyphenyl precursor.
Amination: The precursor undergoes amination to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. Techniques like crystallization and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride: The enantiomer of the compound with different biological activities.
2-Amino-2-phenylethanol hydrochloride: A similar compound without the cyclopropoxy group.
2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride: A compound with a methoxy group instead of a cyclopropoxy group.
Uniqueness
(S)-2-Amino-2-(3-cyclopropoxyphenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of the cyclopropoxy group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-cyclopropyloxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c12-11(7-13)8-2-1-3-10(6-8)14-9-4-5-9;/h1-3,6,9,11,13H,4-5,7,12H2;1H/t11-;/m1./s1 |
InChI Key |
NANIAWRLNVJHLO-RFVHGSKJSA-N |
Isomeric SMILES |
C1CC1OC2=CC=CC(=C2)[C@@H](CO)N.Cl |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.